(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate
Overview
Description
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine ring fused with a benzene ring, which is further connected to a phenoxyacetate moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate typically involves multi-step organic reactions. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The benzene ring is then fused to the triazine ring via electrophilic aromatic substitution reactions.
The phenoxyacetate moiety is introduced through esterification reactions, where phenoxyacetic acid is reacted with the triazine-benzene intermediate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions and to ensure consistent product quality. Catalysts and reagents are selected based on their availability and cost, and the process is scaled up using larger reaction vessels and automated systems to handle the increased volume.
Chemical Reactions Analysis
Types of Reactions
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate moiety, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the phenoxy group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its triazine ring can interact with various biological targets, making it a candidate for the development of pharmaceuticals, particularly in the treatment of diseases such as Alzheimer’s and cancer.
Medicine
In medicine, derivatives of this compound have shown promise as anti-inflammatory and anti-cancer agents. Their ability to inhibit specific enzymes and pathways involved in disease progression makes them valuable for therapeutic development.
Industry
Industrially, this compound is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Similar Compounds
- (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate
- (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-nitrophenylacetate
- (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorophenylacetate
Uniqueness
Compared to these similar compounds, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxyacetate is unique due to the presence of the phenoxyacetate moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s solubility and reactivity, making it more versatile for various applications.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-15(10-22-12-6-2-1-3-7-12)23-11-19-16(21)13-8-4-5-9-14(13)17-18-19/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQKBJKOGHDVGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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